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Compound of Interest

Compound Name:

2-[(3-

Aminophenyl)formamido]acetamid

e

CAS No.: 840537-64-6

Cat. No.: B2409179

Get Quote

Strategic Utilization in Peptidomimetics, Kinase Inhibitors, and Targeted Protein Degradation

(PROTACs)

Executive Summary & Chemical Profile
2-[(3-Aminophenyl)formamido]acetamide (CAS: 840537-64-6)[1], systematically known as

3-amino-N-(2-amino-2-oxoethyl)benzamide, is a highly versatile bifunctional pharmaceutical

intermediate. Structurally, it is a hybrid molecule comprising a 3-aminobenzoyl (3-Abz) core

conjugated to a glycinamide terminus. In modern medicinal chemistry, this intermediate is

highly prized for its dual capacity to act as a rigid structural spacer and a robust hydrogen-bond

donor/acceptor network.

Mechanistic Grounding: Why Choose This Intermediate?
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From an application scientist's perspective, the selection of a structural intermediate is driven

by the spatial and electronic requirements of the target binding site. This specific molecule

offers three distinct mechanistic advantages:

Rigid Turn Induction in Peptidomimetics: The 3-Abz moiety functions as a synthetic γ-amino

acid. When incorporated into a molecular scaffold, the meta-substitution pattern forces a

predictable, rigid turn in the molecule's backbone[2]. This is critical when attempting to mimic

the secondary structures of native peptides (e.g., α-helices or β-turns) to disrupt protein-

protein interactions (PPIs).

Protease Resistance: The glycinamide C-terminus is a well-documented capping group.

Unlike free carboxylic acids or standard peptide bonds, the terminal primary amide heavily

resists degradation by endogenous carboxypeptidases[2], dramatically improving the in vivo

half-life of the resulting drug candidate.

Vector Control in PROTACs: In the design of Proteolysis Targeting Chimeras (PROTACs),

"linker collapse"—where a flexible linker folds onto itself due to lipophilicity—can abrogate

the formation of the necessary ternary complex between the target and the E3 ligase[3]. The

3-Abz-glycinamide motif provides a rigid, polar exit vector that maintains optimal spatial

distance.

Quantitative Data & Physicochemical Profiling
Understanding the baseline properties of the intermediate ensures predictable behavior during

downstream synthesis and assay development.

Table 1: Physicochemical Profile and Causality in Drug Design
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Property Value Causality in Drug Design

Molecular Weight 193.20 g/mol

Low MW allows extensive

functionalization (e.g.,

warhead attachment) without

exceeding Lipinski's Rule of 5

limits.

Topological Polar Surface Area 88.1 Å²

High polarity ensures

adequate aqueous solubility

for in vitro cellular assays,

preventing compound

aggregation.

H-Bond Donors / Acceptors 3 / 2

Facilitates strong, directional

interactions with kinase hinge

regions or E3 ligase surfaces.

Rotatable Bonds 3

Restricted flexibility prevents

linker collapse in PROTAC

applications, ensuring a stable

ternary complex.

Synthetic Workflows & Protocols
The primary synthetic handle on 2-[(3-Aminophenyl)formamido]acetamide is the aniline

nitrogen. However, due to the electron-withdrawing nature of the meta-carbonyl group, this

amine exhibits reduced nucleophilicity compared to standard aliphatic amines. The following

protocols are optimized to overcome this electronic deactivation.

Table 2: Amide Coupling Optimization for Aniline Derivatization
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Coupling
System

Solvent Base Conversion
Scientific
Observation /
Notes

EDC / HOBt DMF DIPEA ~45%

Sluggish reaction

due to low aniline

nucleophilicity.

HATU DMF DIPEA >95%

Rapid

conversion; trace

guanidinylation

observed if

excess HATU is

used.

T3P (50% in

EtOAc)
EtOAc Pyridine ~85%

Excellent for

scale-up; allows

for highly

efficient aqueous

workup.

Protocol A: Synthesis of Urea-Linked Kinase Inhibitors
Causality & Insight: Urea linkages are privileged pharmacophores in kinase inhibitors (e.g.,

Sorafenib), designed to occupy the deep hydrophobic pocket of the DFG-out conformation.

Reacting our intermediate with an aryl isocyanate yields this linkage. We utilize a strict low-

temperature addition to prevent the competitive trimerization of the isocyanate electrophile.

Step-by-Step Methodology:

Preparation: Dissolve 2-[(3-Aminophenyl)formamido]acetamide (1.0 eq, 0.5 mmol) in

anhydrous DMF (5 mL) under an inert argon atmosphere.

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Scientist Note: While the

aniline is not highly basic, DIPEA neutralizes any trace acidic impurities and stabilizes the

transition state.
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the

selected aryl isocyanate (1.1 eq) dropwise over 10 minutes.

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature

(20–25 °C). Stir for 4 hours.

Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS (ESI+). The reaction

is deemed complete when the intermediate peak ([M+H]⁺ = 194.2) is fully consumed.

Crucial: If the reaction stalls, do not heat above 40 °C, as this may induce side reactions at

the glycinamide terminus.

Workup: Quench with cold water (15 mL) to precipitate the urea product. Filter, wash with

cold diethyl ether, and dry under a high vacuum.

Protocol B: HATU-Mediated Amide Coupling for PROTAC Linker
Extension
Causality & Insight: For PROTAC synthesis, attaching a PEGylated E3-ligase ligand to the

aniline requires high-efficiency coupling. HATU is selected over EDC/HOBt due to its superior

ability to activate carboxylic acids for reaction with weak nucleophiles.

Step-by-Step Methodology:

Pre-activation: In a separate vial, dissolve the carboxylic acid-bearing E3 ligand (1.1 eq) in

anhydrous DMF (3 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room

temperature to form the active OAt-ester. Scientist Note: This pre-activation step is non-

negotiable; adding the aniline before the active ester forms will result in sluggish yields and

potential guanidinylation of the aniline by HATU.

Coupling: Add the pre-activated mixture to a solution of 2-[(3-
Aminophenyl)formamido]acetamide (1.0 eq) in DMF (2 mL).

Propagation: Stir at room temperature for 12 hours.

Purification: Direct purification via preparative Reverse-Phase HPLC (C18 column,

Water/Acetonitrile gradient with 0.1% TFA) is recommended over liquid-liquid extraction due

to the high polarity (TPSA > 88 Å²) of the resulting conjugate.
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Process Visualizations
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Divergent synthetic utility of the intermediate in modern drug discovery workflows.
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Mechanism of targeted protein degradation utilizing the rigid 3-Abz-glycinamide linker system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1828563-21-8|4-Amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride|BLD Pharm
[bldpharm.com]
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3. WO2017197036A1 - Spirocyclic degronimers for target protein degradation - Google
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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